3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-18-10-13(8-17-18)12-4-2-6-19(11-12)15(20)16-9-14-5-3-7-21-14/h3,5,7-8,10,12H,2,4,6,9,11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBCEECWULEUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components: (1) a piperidine ring, (2) a 1-methyl-1H-pyrazol-4-yl substituent at position 3, and (3) an N-[(thiophen-2-yl)methyl]carboxamide group. Retrosynthetically, the molecule is accessible via late-stage amide coupling between a piperidine intermediate bearing the pyrazole moiety and thiophen-2-ylmethanamine, or through sequential functionalization of a preassembled piperidine scaffold.
Preparation Methodologies
Fragment Coupling Approach
The most widely reported strategy involves synthesizing the piperidine and pyrazole fragments separately, followed by coupling.
Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)piperidine
Piperidine derivatives functionalized at position 3 are typically prepared via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, 3-bromopiperidine can undergo Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C. Yields exceeding 75% have been reported for analogous reactions. Microwave-assisted protocols (150°C, 20 min) reduce reaction times by 60% while maintaining comparable yields.
Carboxamide Formation
The piperidine intermediate is subsequently converted to the corresponding carboxylic acid via oxidation of a hydroxymethyl precursor or direct carboxylation. Carboxylic acid activation using ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates coupling with thiophen-2-ylmethanamine. For instance, refluxing 3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylic acid with thiophen-2-ylmethanamine in dichloromethane using EDCl and hydroxybenzotriazole (HOBt) achieves 82% conversion. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the final compound in >98% purity.
One-Pot Cyclization Strategy
Alternative routes employ in-situ generation of the pyrazole ring on a prefunctionalized piperidine.
Hydrazine Cyclocondensation
Treatment of 3-acetylpiperidine with methylhydrazine in acetic acid at reflux (120°C, 8 h) yields 3-(1-methyl-1H-pyrazol-4-yl)piperidine via cyclocondensation. This method avoids metal catalysts but requires stringent temperature control to suppress N-methylation side products (<5% yield loss). Subsequent carboxamide formation follows standard protocols as in Section 2.1.2.
Solid-Phase Synthesis
Recent advancements adapt solid-phase techniques for scalable production. A Wang resin-bound piperidine is sequentially functionalized via Fmoc-based coupling of 1-methyl-1H-pyrazole-4-carboxylic acid, followed by on-resin amidation with thiophen-2-ylmethanamine. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) liberates the target compound in 68% yield over four steps. While less efficient than solution-phase methods, this approach simplifies purification for high-throughput applications.
Optimization and Process Chemistry
Solvent and Catalyst Screening
Comparative studies reveal that tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in Suzuki couplings, reducing tar formation by 40%. Palladium catalysts such as Pd(dppf)Cl₂ increase coupling efficiency for sterically hindered pyrazole boronic acids (turnover numbers >1,000).
Analytical Characterization
Spectroscopic Validation
Industrial Scalability and Challenges
Pilot-scale batches (10 kg) using the fragment coupling approach achieve 74% overall yield, though cost analysis identifies the pyrazole boronic acid (€1,200/kg) as the primary cost driver. Continuous-flow systems are under development to enhance throughput of the carboxamide coupling step.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-4-yl)-propionic acid
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to its combination of a pyrazole ring, a thiophene moiety, and a piperidine carboxamide group
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 221.32 g/mol
- IUPAC Name : N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperidine-1-carboxamide
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
-
Antitumor Activity
- Pyrazole derivatives have shown promising results as antitumor agents. They inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. Studies have suggested that compounds similar to this compound can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer drugs .
-
Anti-inflammatory Activity
- The compound has been reported to exhibit significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF- and nitric oxide (NO), which are critical mediators in inflammatory responses . This property suggests its potential use in treating inflammatory diseases.
- Antimicrobial Activity
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Inhibition of TNF- and NO production | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study: Antitumor Efficacy
In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects when used alone and in combination with doxorubicin. The combination treatment showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect that could be exploited for improved cancer therapies .
Case Study: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of similar pyrazole derivatives in an endotoxin-induced model. The results showed a marked reduction in inflammatory markers, indicating that these compounds could serve as effective therapeutic agents in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide, and how can reaction yields be optimized?
- Methodological Answer :
- Route Design : Use a multi-step approach involving coupling of the piperidine-carboxamide core with functionalized pyrazole and thiophene derivatives. For example, describes coupling acid intermediates with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) using method A (DMF solvent, room temperature stirring) to achieve yields of 6–39% .
- Yield Optimization : Adjust stoichiometry (e.g., 1.1 equivalents of RCH2Cl for alkylation, as in ) and employ inert atmospheres for moisture-sensitive steps. Palladium catalysts (e.g., palladium diacetate in ) can enhance cross-coupling efficiency .
- Example Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide Coupling | DMF, K2CO3, RCH2Cl (1.1 eq) | 6–39% | |
| Cross-Coupling | Pd(OAc)2, Cs2CO3, tert-butanol | 24–93% |
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. For instance, resolved methyl and piperidine protons at δ 1.2–3.5 ppm and thiophene signals at δ 6.8–7.2 ppm .
- HPLC/MS : Validate purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm molecular weight with ESI-MS (e.g., m/z 386.2 [M+H]) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO for stock solutions (up to 50 mM) and dilute in PBS or cell culture media. notes that trifluoromethyl groups (as in related compounds) improve solubility in polar solvents .
- Surfactant Use : Add 0.1% Tween-80 or cyclodextrin derivatives to stabilize colloidal dispersions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict metabolic hotspots. For example, highlights the trifluoromethyl group’s role in blocking oxidative metabolism .
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible sites. ICReDD’s reaction path search methods () can prioritize stable analogs .
Q. What strategies resolve contradictions in NMR data for stereoisomeric byproducts?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak IA/IB columns (isopropanol/heptane mobile phase). and achieved >99% enantiomeric excess for tetrahydronaphthalen-1-yl derivatives .
- NOE Spectroscopy : Perform 2D NOESY to distinguish diastereomers. For example, used NOE correlations to confirm methyl group orientations in pyrazole-carboxylic acid analogs .
Q. How do heterocyclic substituents (thiophene vs. pyrimidine) influence receptor binding kinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with thiophene (electron-rich) and pyrimidine (hydrogen-bond acceptor) moieties. compared benzoxazole-thiazole-piperidine hybrids, showing thiophene’s π-π stacking improves affinity for protease targets .
- SPR/Biacore Assays : Measure on/off rates (k/k) to quantify binding differences. For example, ’s isoxazole-thiazole derivatives showed k values of 1.2 × 10 Ms .
Q. What experimental and computational methods validate reaction mechanisms for key synthetic steps?
- Methodological Answer :
- Isotopic Labeling : Use -labeled intermediates (e.g., in carboxamide formation) to track bond reorganization via NMR .
- DFT Transition-State Analysis : Model intermediates using Gaussian 16. ’s reaction path search methods identified low-energy pathways for Pd-catalyzed couplings .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity data across synthesis batches?
- Methodological Answer :
- Root-Cause Investigation : Check for residual solvents (e.g., DMF in ) via GC-MS. Adjust purification protocols (e.g., switch from silica gel to Sephadex LH-20) .
- Statistical Validation : Use ANOVA to compare batch-to-batch variability (p < 0.05 threshold). resolved discrepancies by standardizing hydrolysis conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
